Tenonitrozole
Overview
Description
Tenonitrozole is an antiprotozoal agent . It belongs to the class of organic compounds known as nitrothiazoles, which are compounds containing a thiazole ring that bears a nitro group .
Synthesis Analysis
The kinetics of alkaline hydrolysis of N-(5-nitro-2-thiazolyl)-2-thiophenylcarboxamide (tenonitrozole or atrican) has been studied by photometric and polarographic techniques . The thermodynamic parameters in the intermediate state of this process were determined .
Molecular Structure Analysis
The molecular formula of Tenonitrozole is C8H5N3O3S2 . Its average mass is 255.274 Da and its monoisotopic mass is 254.977234 Da .
Chemical Reactions Analysis
The kinetics of alkaline hydrolysis of N-(5-nitro-2-thiazolyl)-2-thiophenylcarboxamide (tenonitrozole or atrican) has been studied . A mechanism explaining the nitric oxide (NO) production during the hydrolytic decomposition of tenonitrozole is proposed .
Physical And Chemical Properties Analysis
Tenonitrozole has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 62.2±0.3 cm3 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . Its polar surface area is 144 Å2 . Its molar volume is 152.3±3.0 cm3 .
Scientific Research Applications
Alkaline Hydrolysis and Nitric Oxide Donor Activity
Tenonitrozole, also known as atrican, is a compound that has been studied for its alkaline hydrolysis kinetics. Research shows that during its hydrolytic decomposition, tenonitrozole can produce nitric oxide (NO). This production of NO is significant because it's suggested to be related to the drug's antiprotozoal and antimicrobial activity, especially under anaerobic conditions. The formation of nitro radical anions and NO could be the key factors contributing to its biological activity. Additionally, under certain conditions, the hydrolysis of tenonitrozole may lead to the formation of a peroxynitrite anion, a potent cytotoxic agent (Trukhacheva et al., 2005).
Pharmacokinetics of Radiosensitizers
Tenonitrozole belongs to the class of 2-nitroimidazole radiosensitizers, which have been studied for their electron affinity and pharmacokinetics in the context of cancer treatment. The pharmacokinetics, including the absorption rate and plasma, tumor, and brain concentrations, have been analyzed to understand how these properties influence the drug's effectiveness as a radiosensitizer. The partition coefficient of these drugs, including tenonitrozole, is a critical factor in determining their pharmacokinetics and, consequently, their therapeutic potential (Brown & Workman, 1980).
Metabolism and Reductive Products
The metabolism of tenonitrozole and its reductive products plays a significant role in its biological effects. Nitroimidazoles, including tenonitrozole, undergo various oxidative and reductive processes that result in a range of metabolites. These metabolites can interact with biological molecules, contributing to the drug's radiosensitizing, cytotoxic, mutagenic, and antimicrobial effects. Understanding the metabolism and reduction chemistry of tenonitrozole is crucial for assessing its mechanism of action and optimizing its clinical use (Rauth, 1984).
Activation of the Constitutive Androstane Receptor
Tenonitrozole has been identified in studies exploring compounds that induce human Constitutive Androstane Receptor (hCAR) activation. hCAR is involved in drug metabolism and disposition, as well as in energy metabolism, tumor progression, and cancer therapy. Identifying compounds that activate hCAR, like tenonitrozole, is important for predicting drug-drug interactions and identifying potential therapeutic applications (Lynch et al., 2018).
Future Directions
properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXYEZYWCTXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046277 | |
Record name | Tenonitrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tenonitrozole | |
CAS RN |
3810-35-3 | |
Record name | Tenonitrozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3810-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenonitrozole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenonitrozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tenonitrozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tenonitrozole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENONITROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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